N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide
Description
N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a tetrazole core substituted with a 3,4-difluorophenyl group and an isopropylphenoxy side chain. Tetrazoles are nitrogen-rich heterocycles known for metabolic stability and bioisosteric replacement of carboxylic acids, while the difluorophenyl moiety enhances lipophilicity and target binding. The isopropylphenoxy group contributes to membrane permeability and pharmacokinetic properties. This compound is hypothesized to exhibit anti-inflammatory or antiproliferative activities, based on structural analogs in the literature .
Properties
Molecular Formula |
C19H19F2N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H19F2N5O2/c1-12(2)13-3-6-15(7-4-13)28-11-19(27)22-10-18-23-24-25-26(18)14-5-8-16(20)17(21)9-14/h3-9,12H,10-11H2,1-2H3,(H,22,27) |
InChI Key |
XFFGRBIRUYMUDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with 2-[4-(propan-2-yl)phenoxy]acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and tetrazole moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles like sodium hydroxide and alkyl halides are commonly employed.
Major Products:
Oxidation: Products may include hydroxylated derivatives.
Reduction: Reduced forms of the acetamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced activity of the targeted pathways.
Comparison with Similar Compounds
N-(3,4-Difluorophenyl)-2-{[4-(4-Methylphenyl)-5-(4-Pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Core Structure : 1,2,4-Triazole with a pyridinyl substituent.
- Key Differences: The triazole ring (vs. The sulfanyl (thioether) linker may decrease oxidative stability compared to the target compound’s ether linkage. Pyridinyl substitution enhances water solubility but may reduce blood-brain barrier penetration relative to the isopropylphenoxy group.
N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ()
- Core Structure : Thiadiazole with a 4-fluorophenyl group.
- Key Differences: Thiadiazole’s sulfur atom may confer distinct electronic effects, influencing enzyme inhibition profiles.
- Synthesis : Prepared via cyclization reactions (similar to ’s methods), but with acetylated intermediates.
Analogues with Anti-Exudative or Antiproliferative Activity
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-hydroxyacetamide ()
- Activity : Demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
- Structural Contrast :
- Hydroxyacetamide group (vs. methyltetrazole) increases hydrogen-bonding capacity.
- Furan substituent may enhance anti-inflammatory effects but reduce metabolic half-life.
Hydroxyacetamide Derivatives with Imidazolone-Triazole Hybrids ()
- Activity : FP1-12 derivatives showed antiproliferative activity, synthesized via imidazolone-triazole coupling.
- Key Differences :
Fluorophenyl-Substituted Analogues with Complex Heterocycles
Chromen-4-one-Pyrazolo[3,4-d]pyrimidine Hybrid (, Example 83)
- Structure : Combines chromen-4-one and pyrazolopyrimidine cores with fluorophenyl groups.
- Physical Properties :
- Melting point: 302–304°C (vs. target compound’s unreported MP).
- Molecular weight: 571.2 g/mol (higher than the target compound’s estimated ~450 g/mol).
Comparative Data Table
Key Findings and Implications
- Tetrazole Advantage : The target compound’s tetrazole core likely offers superior metabolic stability over triazole or thiadiazole analogs due to higher nitrogen content and resistance to enzymatic degradation .
- Substituent Effects: The isopropylphenoxy group enhances lipophilicity, favoring membrane permeability compared to pyridinyl () or hydroxyacetamide () groups.
- Synthetic Feasibility : Methods from (hydrazine reflux) and (zeolite catalysis) suggest scalable routes, though purity and yield comparisons require further study.
Biological Activity
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrazole derivatives, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Activity
Tetrazole derivatives have been widely studied for their antimicrobial properties. Recent studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:
- Minimum Inhibitory Concentrations (MICs) : Various tetrazole derivatives have shown MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains. Notably, some compounds were more effective than the reference antibiotic Ciprofloxacin in inhibiting bacterial growth .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Tetrazole Derivative A | 0.25 | Strong |
| Tetrazole Derivative B | 2.0 | Moderate |
| Ciprofloxacin | 16.0 | Reference |
Anticancer Activity
The anticancer potential of tetrazole derivatives has also been documented extensively. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Commonly tested lines include HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer).
- IC50 Values : Some tetrazole derivatives have shown IC50 values lower than 20 µM against these cell lines, indicating good cytotoxic activity .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HCT116 | A | 15.5 |
| MCF7 | B | 18.0 |
| HUH7 | C | 10.1 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for DNA synthesis and repair.
- Cell Membrane Permeability : The lipophilic nature of the compound enhances its ability to cross cell membranes and exert its effects intracellularly.
Case Studies
Several studies have highlighted the efficacy of tetrazole derivatives in combating infections and cancer:
- Study A : Investigated the antibacterial effects of a series of tetrazole derivatives against Gram-positive and Gram-negative bacteria, reporting significant inhibition rates.
- Study B : Focused on the cytotoxicity of these compounds in various cancer cell lines, demonstrating that modifications in the chemical structure significantly impact their biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
